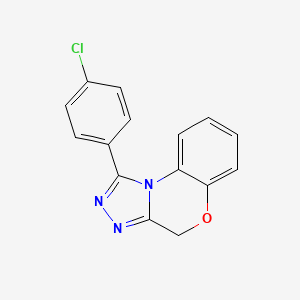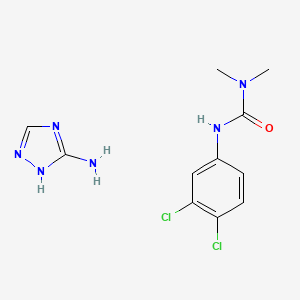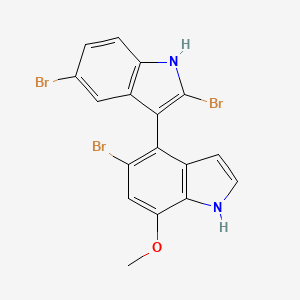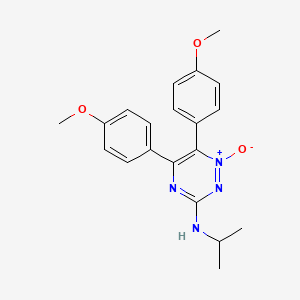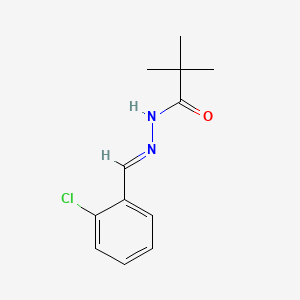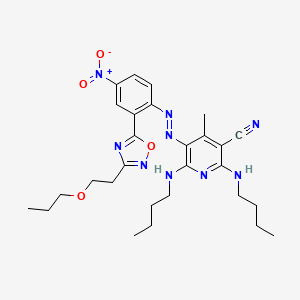
Quinoline, 2-(2-(4-(2,4-dimethylphenyl)-1-piperazinyl)ethyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 2-(2-(4-(2,4-dimethylphenyl)-1-piperazinyl)ethyl)-, dihydrochloride is a complex organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This particular compound is notable for its potential therapeutic applications and its unique chemical structure, which includes a quinoline core, a piperazine ring, and a dimethylphenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 2-(2-(4-(2,4-dimethylphenyl)-1-piperazinyl)ethyl)-, dihydrochloride typically involves multiple steps, including the formation of the quinoline core, the introduction of the piperazine ring, and the attachment of the dimethylphenyl group. One common synthetic route involves the Friedländer synthesis, which is a method for constructing quinoline derivatives. This method involves the condensation of an aromatic aldehyde with an amine and a ketone under acidic or basic conditions.
For the specific synthesis of this compound, the following steps can be outlined:
Formation of the Quinoline Core: The quinoline core can be synthesized using a Friedländer reaction, where an appropriate aromatic aldehyde and a ketone are reacted in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative is reacted with the quinoline intermediate.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached via a Friedel-Crafts alkylation reaction, where the quinoline-piperazine intermediate is reacted with a dimethylphenyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Quinoline, 2-(2-(4-(2,4-dimethylphenyl)-1-piperazinyl)ethyl)-, dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are important intermediates in the synthesis of other quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives, which have different chemical and biological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halides, sulfonates, and organometallic compounds are used in substitution reactions, often in the presence of catalysts like palladium or copper.
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Tetrahydroquinoline derivatives
Substitution: Various functionalized quinoline and piperazine derivatives
Wissenschaftliche Forschungsanwendungen
Quinoline, 2-(2-(4-(2,4-dimethylphenyl)-1-piperazinyl)ethyl)-, dihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex quinoline derivatives, which are valuable in medicinal chemistry and materials science.
Biology: It is used in the study of biological pathways and mechanisms, particularly those involving quinoline-based compounds.
Medicine: The compound has potential therapeutic applications, including as an antimalarial, antimicrobial, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a valuable lead compound in drug discovery.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals due to its stable and versatile chemical structure.
Wirkmechanismus
The mechanism of action of Quinoline, 2-(2-(4-(2,4-dimethylphenyl)-1-piperazinyl)ethyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to DNA, enzymes, and receptors, leading to various biological effects. For example, its antimalarial activity is attributed to its ability to inhibit the heme detoxification pathway in Plasmodium parasites, leading to the accumulation of toxic heme and parasite death. Additionally, its antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.
Vergleich Mit ähnlichen Verbindungen
Quinoline, 2-(2-(4-(2,4-dimethylphenyl)-1-piperazinyl)ethyl)-, dihydrochloride can be compared with other similar compounds, such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Piperaquine: Another antimalarial compound with a piperazine ring and a quinoline core.
Quinacrine: A compound with antimalarial and anticancer properties, featuring a quinoline core and different substituents.
The uniqueness of this compound lies in its specific combination of a quinoline core, a piperazine ring, and a dimethylphenyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
126921-27-5 |
|---|---|
Molekularformel |
C23H29Cl2N3 |
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
2-[2-[4-(2,4-dimethylphenyl)piperazin-1-yl]ethyl]quinoline;dihydrochloride |
InChI |
InChI=1S/C23H27N3.2ClH/c1-18-7-10-23(19(2)17-18)26-15-13-25(14-16-26)12-11-21-9-8-20-5-3-4-6-22(20)24-21;;/h3-10,17H,11-16H2,1-2H3;2*1H |
InChI-Schlüssel |
XRYMKSBUDWCHCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)CCC3=NC4=CC=CC=C4C=C3)C.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-but-2-enedioic acid;1-[(Z)-1,2-dihydrocyclopenta[a]naphthalen-3-ylideneamino]oxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol](/img/structure/B15186435.png)
